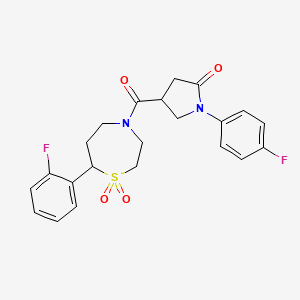
1-(4-Fluorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H22F2N2O4S and its molecular weight is 448.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-Fluorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including anticancer, antimicrobial, and enzyme inhibition effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H18F2N2O3S, with a molecular weight of approximately 396.42 g/mol. The presence of fluorine atoms in the structure is believed to enhance its biological activity by improving binding affinity to target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The mechanism of action typically involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells.
- Case Study : In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values were reported in the low micromolar range, indicating potent activity (Poyraz et al., 2023) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study conducted on a series of thiazepane derivatives showed that modifications in the structure significantly influenced their antibacterial efficacy. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for several critical enzymes involved in disease processes.
- Cholinesterase Inhibition : The compound has shown promising results as a cholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. The inhibition constant (IC50) was found to be significantly lower than that of standard drugs used for comparison .
Data Tables
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For example:
- Binding Affinity : The fluorophenyl groups enhance binding affinity to enzymes and receptors, resulting in more effective modulation of their activity.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O4S/c23-16-5-7-17(8-6-16)26-14-15(13-21(26)27)22(28)25-10-9-20(31(29,30)12-11-25)18-3-1-2-4-19(18)24/h1-8,15,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXVYQVPLPRVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














